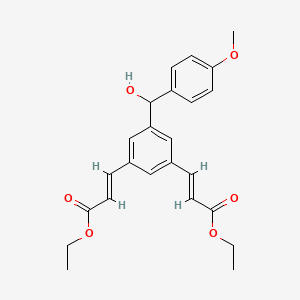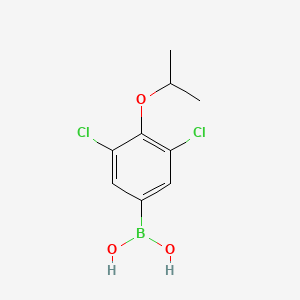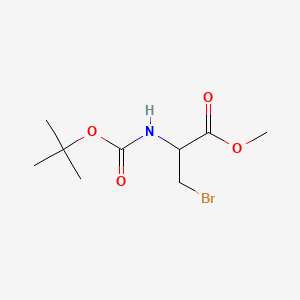
2,5,6-Trichloronicotinamide
Vue d'ensemble
Description
2,5,6-Trichloronicotinamide is a chemical compound with the CAS Number: 142266-62-4 . It has a molecular weight of 225.46 and its IUPAC name is 2,5,6-trichloronicotinamide .
Molecular Structure Analysis
The InChI code for 2,5,6-Trichloronicotinamide is 1S/C6H3Cl3N2O/c7-3-1-2 (6 (10)12)4 (8)11-5 (3)9/h1H, (H2,10,12) . This indicates that the compound has a molecular formula of C6H3Cl3N2O .Physical And Chemical Properties Analysis
2,5,6-Trichloronicotinamide is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Application in Dermatology: Acne Vulgaris Treatment
Specific Scientific Field
Dermatology
Summary of the Application
Niacinamide has been used in the treatment of acne vulgaris . It’s known to have significant dermal benefits, including skin brightening, anti-ageing properties, and protection of the skin barrier .
Methods of Application or Experimental Procedures
Niacinamide is typically applied topically in the form of creams or serums. Clinical studies report that preparations with 2% to 5% niacinamide can effectively reduce sebum production following topical application .
Results or Outcomes
The intrinsic properties of niacinamide may be applied to managing acne vulgaris. It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
Application in Dermatology: Anti-ageing
Summary of the Application
Niacinamide is widely used as a multipurpose antiaging ingredient in skincare products .
Methods of Application or Experimental Procedures
Niacinamide is incorporated into cosmetic products, ranging from cleansers to serums, due to its safety profile and proven efficacy .
Results or Outcomes
Niacinamide has been shown to partially prevent and/or reverse several biophysical changes associated with skin aging through multimodal mechanisms .
Application in Dermatology: Treatment of Melasma
Summary of the Application
Niacinamide has been used in the treatment of melasma . Melasma is a common hyperpigmentation disorder that can be difficult to treat. Niacinamide is known to influence human DNA repair and cellular stress responses .
Methods of Application or Experimental Procedures
Niacinamide is typically applied topically in the form of creams or serums. It has been shown to be more efficacious in oily skin types than in non-oily skin, with concentrations ranging from 2% to 4% in topical applications .
Results or Outcomes
The intrinsic properties of niacinamide may be applied to managing melasma. It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
Safety And Hazards
The safety information for 2,5,6-Trichloronicotinamide indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
2,5,6-trichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAVDGXPOXFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706399 | |
| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloronicotinamide | |
CAS RN |
142266-62-4 | |
| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)






![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)




![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)